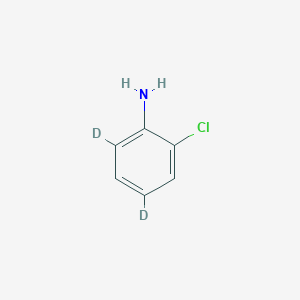

2-Chloroaniline-4,6-D2

描述

Significance of Deuterium (B1214612) Isotopic Labeling in Chemical Research

Deuterium isotopic labeling is a powerful technique that provides insights into reaction mechanisms, molecular structures, and the behavior of complex systems. synmr.in By replacing hydrogen with deuterium, researchers can introduce a "heavy" label that can be tracked and distinguished from its lighter counterpart. clearsynth.comthalesnano.com

One of the primary applications of deuterium labeling is in the investigation of reaction mechanisms. synmr.inthalesnano.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for C-D bond cleavage. acs.orgchinesechemsoc.org This phenomenon, known as the kinetic isotope effect (KIE), causes reactions involving the breaking of a C-D bond to proceed at a slower rate than those involving a C-H bond. acs.org By observing how the rate of a reaction changes upon deuterium substitution, chemists can deduce whether the breaking of that specific C-H bond is a rate-determining step in the reaction mechanism. acs.orgresearchgate.net This allows for a detailed mapping of reaction pathways and the identification of transient intermediates. synmr.inthalesnano.com

Deuterium-labeled compounds are instrumental in tracing the transformation of molecules in various processes, including metabolic pathways in living organisms and environmental degradation studies. synmr.inclearsynth.com By introducing a deuterated compound into a system, scientists can follow its journey and identify the resulting products using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comunam.mx This is crucial for understanding how drugs are metabolized, how pollutants break down in the environment, and the intricate biochemical pathways within cells. clearsynth.comthalesnano.com For instance, deuterated standards are used to quantify pollutants in environmental samples, such as wastewater and soil. clearsynth.comnih.gov

Overview of Aniline (B41778) Derivatives in Organic Chemistry and Environmental Studies

Aniline and its derivatives are a cornerstone of organic chemistry. wikipedia.org These compounds, characterized by an amino group attached to a benzene (B151609) ring, are fundamental building blocks in the synthesis of a vast array of products. ontosight.aiontosight.aisci-hub.se They are key intermediates in the production of dyes, pigments, pharmaceuticals, and polymers like polyurethane. wikipedia.orgontosight.aiontosight.aiatamanchemicals.com

However, the widespread use of aniline derivatives, particularly halogenated ones like chloroanilines, has led to their presence as environmental contaminants. tandfonline.comepa.gov Chloroanilines can be released into the environment through industrial wastewater or as degradation products of certain pesticides. epa.govresearchgate.net Their persistence and potential toxicity make them a subject of significant environmental research, focusing on their fate, transport, and biotransformation in soil and water. tandfonline.comepa.govacs.org

Rationale for Research on 2-Chloroaniline-4,6-D2

The study of this compound is driven by the need for precise analytical tools and a deeper understanding of halogenated aniline compounds.

While the synthesis and application of deuterated compounds are well-established, there is a continuous need for a wider variety of specifically labeled compounds to meet the demands of increasingly complex research questions. The development of methods for the selective deuteration of halogenated anilines is an active area of research. researchgate.netnih.govnih.gov Conventional deuteration methods can sometimes lead to the removal of halogen functional groups, necessitating the development of milder and more selective catalytic systems. researchgate.netnih.gov The availability of specifically deuterated halogenated anilines like this compound fills a crucial gap, providing a much-needed internal standard for analytical applications and a tool for mechanistic studies of reactions involving these compounds.

The precise placement of deuterium atoms, known as positional deuteration or regiospecific labeling, is critical for many applications. In NMR spectroscopy, for example, the absence of signals from deuterium at specific positions simplifies complex spectra, aiding in the structural elucidation of molecules. synmr.innih.govquora.com In mass spectrometry, the known mass difference between the deuterated standard and the non-deuterated analyte allows for accurate quantification, even in complex biological or environmental matrices. clearsynth.comscioninstruments.com The specific labeling in this compound, with deuterium at the 4 and 6 positions, makes it an ideal internal standard for the analysis of 2-chloroaniline (B154045), ensuring that the label does not interfere with the parts of the molecule most likely to be involved in chemical transformations.

Chemical and Physical Data of this compound

| Property | Value |

| Chemical Formula | C₆H₄D₂ClN |

| Synonyms | 2-chloro-4,6-dideuterioaniline, o-Chloroaniline-4,6-d2, 1-Amino-2-chlorobenzene-4,6-d2 |

| CAS Number | 347840-10-2 |

| Molecular Weight | 129.59 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

Data sourced from multiple chemical suppliers. clearsynth.comcymitquimica.comcymitquimica.com

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4,6-dideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRQHGQIJBRMN-DRSKVUCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)Cl)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloroaniline 4,6 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural analysis of organic molecules. For 2-Chloroaniline-4,6-D2, a combination of ¹H, ¹³C, and ²H NMR, along with multi-dimensional techniques, provides a complete picture of its molecular structure.

¹H NMR Spectral Analysis for Deuterium (B1214612) Substitution Confirmation

The ¹H NMR spectrum of this compound provides direct evidence for the site-specific incorporation of deuterium. In the parent compound, 2-chloroaniline (B154045), the aromatic region of the ¹H NMR spectrum typically displays complex multiplets for the four aromatic protons. However, in this compound, the signals corresponding to the protons at positions 4 and 6 are absent due to their replacement by deuterium. This results in a simplified spectrum, primarily showing signals for the protons at positions 3 and 5, and the amine protons. The disappearance of the signals for H-4 and H-6 is a definitive confirmation of successful deuteration at these positions. The chemical shifts of the remaining aromatic protons may experience minor shifts due to isotopic effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.10 - 7.25 | Doublet of doublets |

| H-5 | 6.70 - 6.85 | Doublet of doublets |

Note: Predicted values are based on the known spectrum of 2-chloroaniline and expected isotopic effects. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

|---|---|---|

| C-1 | 142 - 144 | Singlet |

| C-2 | 118 - 120 | Singlet |

| C-3 | 128 - 130 | Singlet |

| C-4 | 120 - 122 | Triplet |

| C-5 | 115 - 117 | Singlet |

Note: Predicted values are based on the known spectrum of 2-chloroaniline and expected isotopic effects. The multiplicity of C-4 and C-6 is due to coupling with deuterium.

Deuterium NMR (²H NMR) for Positional Analysis

Deuterium (²H) NMR spectroscopy provides a direct method for observing the deuterium nuclei within a molecule. For this compound, the ²H NMR spectrum would exhibit two distinct signals corresponding to the deuterium atoms at the 4 and 6 positions of the aromatic ring. The chemical shifts of these signals would be nearly identical to the ¹H chemical shifts of the protons they replaced, providing unambiguous confirmation of the deuteration sites. The integration of these signals can also be used to determine the level of deuterium incorporation at each position.

Multi-Dimensional NMR Techniques for Complex Structural Assignments

In cases of spectral overlap or for unambiguous assignment of all signals, multi-dimensional NMR techniques are employed. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the ¹H and ¹³C signals. An HSQC experiment would show correlations between the protons at C-3 and C-5 and their directly attached carbons. An HMBC experiment would reveal longer-range couplings, for instance, between the amine protons and the adjacent carbons (C-1 and C-2), further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Table 3: Key Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3300 - 3500 |

| C-D Aromatic Stretching | 2200 - 2300 |

| C=C Aromatic Stretching | 1450 - 1600 |

| C-N Stretching | 1250 - 1350 |

Note: These are predicted frequency ranges. The exact positions of the peaks can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. The Raman spectrum of 2-chloroaniline exhibits characteristic peaks corresponding to the vibrations of its functional groups and the benzene (B151609) ring.

In the case of this compound, the most significant changes in the Raman spectrum are expected for the vibrational modes involving the substituted C-D bonds compared to the C-H bonds in the unlabeled compound. Key vibrational modes for 2-chloroaniline include C-H stretching, C-C ring stretching, N-H stretching, and C-Cl stretching. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign these vibrational modes. researchgate.net

Below is a table of representative Raman shifts expected for 2-chloroaniline, based on data from similar compounds and computational studies. nih.govias.ac.in The substitution of hydrogen with deuterium at the 4 and 6 positions would primarily affect the C-H stretching and bending modes associated with those positions.

Interactive Data Table: Representative Raman Shifts for 2-Chloroaniline

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| N-H Symmetric Stretch | ~3400 | Stretching of the amine group hydrogens. |

| N-H Asymmetric Stretch | ~3490 | Asymmetric stretching of the amine group hydrogens. |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of C-H bonds on the benzene ring. |

| C-C Ring Stretch | 1580 - 1620 | Vibrations of the carbon-carbon bonds within the aromatic ring. |

| N-H Bending | ~1615 | Bending motion of the amine group. |

| C-H In-plane Bend | 1000 - 1300 | Bending of C-H bonds within the plane of the ring. researchgate.net |

| C-Cl Stretch | ~750 | Stretching of the carbon-chlorine bond. |

Analysis of Isotopic Shifts in Vibrational Modes

The substitution of hydrogen (¹H) with deuterium (²H or D) results in a predictable shift in the vibrational frequencies of the bonds involving these isotopes. This phenomenon, known as the kinetic isotope effect, is a direct consequence of the increased mass of deuterium. csbsju.edu According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. The reduced mass of a C-D bond is greater than that of a C-H bond, leading to a lower vibrational frequency.

The theoretical ratio of the C-H to C-D stretching frequency is approximately √2, or about 1.41. libretexts.org Therefore, a C-H stretching vibration typically observed around 3000 cm⁻¹ would be expected to shift to approximately 2130 cm⁻¹ for a C-D bond. csbsju.edulibretexts.org This significant and predictable shift is invaluable for assigning vibrational modes in complex molecules.

For this compound, the most pronounced isotopic shifts will be observed for the stretching and bending modes of the C-D bonds at positions 4 and 6 of the aromatic ring. Other vibrational modes not directly involving these positions will be affected to a much lesser extent.

Interactive Data Table: Predicted Isotopic Shifts for Key Vibrational Modes

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) | Expected Shift (cm⁻¹) |

| Aromatic C-H/C-D Stretch | 3070 | ~2250 | ~820 |

| Aromatic C-H/C-D In-plane Bend | 1150 | ~850 | ~300 |

| Aromatic C-H/C-D Out-of-plane Bend | 890 | ~670 | ~220 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The exact mass of 2-chloroaniline (C₆H₆ClN) is 127.018877 Da. nih.gov For this compound (C₆H₄D₂ClN), the theoretical exact mass is calculated to be 129.031432 Da. The ability of HRMS to measure masses with high precision allows for the unambiguous confirmation of the molecular formula.

Furthermore, the isotopic pattern observed in the mass spectrum can verify the presence of certain elements. Chlorine, for instance, has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M). The presence of this isotopic signature in the spectrum of this compound would confirm the presence of a chlorine atom.

Interactive Data Table: HRMS Data for 2-Chloroaniline and its Deuterated Analogue

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Key Isotopic Peaks (m/z) |

| 2-Chloroaniline | C₆H₆ClN | 127.018877 | 127.0189 (M), 129.0159 (M+2) |

| This compound | C₆H₄D₂ClN | 129.031432 | 129.0314 (M), 131.0285 (M+2) |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for assessing the chemical purity and isotopic enrichment of this compound.

In a GC-MS analysis, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. This allows for the separation of this compound from any unreacted starting materials, byproducts, or the non-deuterated 2-chloroaniline. The mass spectrometer then detects and quantifies the eluting compounds.

The isotopic enrichment can be determined by analyzing the relative intensities of the molecular ion peaks corresponding to the deuterated and non-deuterated species. For example, by comparing the peak area for the ion at m/z 129 (for C₆H₄D₂ClN) to that at m/z 127 (for C₆H₆ClN), the percentage of deuterium incorporation can be accurately calculated.

The fragmentation of a molecule in a mass spectrometer provides valuable structural information. For haloanilines, common fragmentation pathways include the loss of a halogen radical or a hydrogen halide molecule. nih.gov The fragmentation of 2-chloroaniline under electron ionization typically shows a prominent molecular ion peak and several key fragment ions.

Deuterium labeling is a powerful technique for elucidating these fragmentation pathways. By observing which fragments retain the deuterium atoms, the mechanism of fragmentation can be inferred. For this compound, the deuterium atoms at positions 4 and 6 act as markers. If a fragmentation pathway involves the loss of a hydrogen atom from the aromatic ring, the retention or loss of deuterium in the resulting fragment ion can pinpoint the origin of that hydrogen. For instance, the loss of HCl would likely proceed without the loss of the deuterium atoms from positions 4 and 6.

Interactive Data Table: Expected Key Fragments in the Mass Spectra

| Fragment Description | 2-Chloroaniline (m/z) | This compound (m/z) | Inferred Loss |

| Molecular Ion [M]⁺ | 127 | 129 | - |

| Loss of Chlorine [M-Cl]⁺ | 92 | 94 | Cl radical |

| Loss of HCl [M-HCl]⁺ | 91 | 93 | HCl molecule |

| Phenyl Cation [C₆H₄]⁺ | 76 | 78 | C, H, N, Cl |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of a related compound, 4-bromo-2-chloroaniline, reveals an almost planar molecular conformation. researchgate.net In the solid state, molecules of this type are often linked by intermolecular hydrogen bonds, such as N-H···N interactions, which can form sheet-like structures. researchgate.net Similar interactions would be expected in the crystal lattice of 2-chloroaniline.

The crystallographic data provides precise measurements of bond lengths and angles, which can be compared with theoretical values obtained from computational methods like DFT.

Interactive Data Table: Representative Crystallographic Data for a Haloaniline Derivative (4-Bromo-2-chloroaniline)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 |

| b (Å) | 15.814 |

| c (Å) | 4.0232 |

| C-C Bond Length (Å) | ~1.37 - 1.39 |

| C-N Bond Length (Å) | ~1.41 |

| C-Cl Bond Length (Å) | ~1.74 |

| C-Br Bond Length (Å) | ~1.90 |

| Data is for 4-Bromo-2-chloroaniline and serves as a representative example. researchgate.net |

Validation of Deuterium Incorporation and Isotopic Purity

The confirmation of successful deuterium incorporation and the determination of isotopic purity are critical steps in the characterization of isotopically labeled compounds such as this compound. These analyses ensure that the deuterium atoms are present at the intended positions and provide a quantitative measure of the percentage of molecules that contain the deuterium labels. The primary analytical techniques employed for this validation are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic purity of deuterated compounds. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the unlabeled (D0), partially deuterated (D1), and fully deuterated (D2) species can be quantified.

For this compound, the analysis would focus on the molecular ion region of the mass spectrum. The parent compound, 2-chloroaniline, has a molecular weight of approximately 127.57 g/mol . nist.gov The introduction of two deuterium atoms in this compound increases the molecular weight by approximately 2.014 Da for each deuterium atom. The mass spectrum would be expected to show a cluster of peaks corresponding to the different isotopic compositions (isotopologues).

The isotopic purity is calculated from the relative intensities of the ion signals corresponding to the deuterated and undeuterated species. cerilliant.com The presence of chlorine results in a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl), which must be accounted for in the analysis. The theoretical mass and expected distribution for this compound would be compared against the experimental data to confirm the successful deuteration.

Hypothetical Mass Spectrometry Data for this compound

| Isotopologue | Description | Expected Monoisotopic Mass (for ³⁵Cl) | Relative Abundance (%) |

| D0 | 2-Chloroaniline | 127.0189 | < 1% |

| D1 | 2-Chloroaniline-d1 | 128.0252 | 1-5% |

| D2 | This compound | 129.0314 | > 95% |

This table is illustrative and assumes a high isotopic enrichment. The relative abundance would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the specific location of the deuterium atoms within the molecule. rsc.org By comparing the ¹H NMR spectrum of the deuterated compound with that of the unlabeled 2-chloroaniline, the sites of deuteration can be unequivocally confirmed.

In the ¹H NMR spectrum of 2-chloroaniline, the aromatic protons appear as distinct signals. For this compound, the signals corresponding to the protons at the 4 and 6 positions of the benzene ring would be absent or significantly diminished in intensity. The disappearance of these specific signals provides direct evidence of successful and site-specific deuterium incorporation.

Furthermore, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei. A ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the 4 and 6 positions, providing definitive proof of the label's location. The integration of the remaining proton signals in the ¹H NMR spectrum against an internal standard can also be used to quantify the extent of deuteration. nih.gov

Comparative ¹H NMR Data for 2-Chloroaniline

| Position | 2-Chloroaniline Chemical Shift (ppm) (approx.) | Expected Observation for this compound |

| H-3 | 7.03 | Signal present |

| H-4 | 6.72 | Signal absent or greatly reduced |

| H-5 | 7.22 | Signal present |

| H-6 | 6.67 | Signal absent or greatly reduced |

| -NH₂ | 3.92 | Signal present |

Chemical shift data is based on typical values for 2-chloroaniline and may vary based on solvent and experimental conditions. chemicalbook.com

By combining the quantitative isotopic distribution data from mass spectrometry with the positional information from NMR spectroscopy, a comprehensive validation of the deuterium incorporation and isotopic purity of this compound is achieved. This ensures the quality and reliability of the labeled compound for its intended applications.

Kinetic Isotope Effect Kie Studies Involving 2 Chloroaniline 4,6 D2

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. wikipedia.orglibretexts.org This effect arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. wikipedia.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH).

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For a reaction involving the cleavage of a carbon-hydrogen bond, substituting hydrogen with deuterium (B1214612) (a C-D bond) will result in a significantly slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. pharmacy180.com Consequently, more energy is required to break the C-D bond, leading to a higher activation energy for the reaction.

Typical primary KIE values (kH/kD) for C-H bond cleavage at room temperature range from 2 to 8. pharmacy180.com A value greater than 1.5 is generally considered indicative of a primary kinetic isotope effect, confirming that the C-H(D) bond is indeed broken in the rate-limiting step. pharmacy180.com For instance, in the base-induced elimination of a phenethyl halide, where a C-H bond is broken in the E2 mechanism, the observed kH/kD is between 5 and 7. csbsju.edu

| Reaction Type | Typical kH/kD Range | Indication |

|---|---|---|

| E2 Elimination | 4 - 8 | C-H bond cleavage is in the rate-determining step. |

| Free Radical Halogenation | 2 - 5 | Hydrogen abstraction is the rate-determining step. |

| Enol/Enolate Formation | 3 - 7 | Proton removal is the rate-determining step. |

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org In the case of 2-Chloroaniline-4,6-D2, the deuterium atoms are adjacent to the amino group and the chlorine atom, which are often the reactive centers in electrophilic aromatic substitution reactions. These effects are generally smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. pharmacy180.com

Secondary KIEs can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and provide information about changes in hybridization or the steric environment of the reactive center during the transition state. princeton.edu For example, a change in hybridization from sp2 to sp3 at a carbon atom adjacent to a deuterated position can lead to a normal secondary KIE. Conversely, a change from sp3 to sp2 can result in an inverse KIE. These effects arise from changes in the vibrational frequencies of C-H(D) bending modes as the reaction progresses to the transition state. princeton.edu

The origin of the kinetic isotope effect lies in the difference in zero-point energy (ZPE) between bonds to different isotopes. wikipedia.org The ZPE is the lowest possible vibrational energy a molecule can possess. wikipedia.org A bond to a heavier isotope, like the C-D bond, has a lower vibrational frequency and thus a lower ZPE compared to the corresponding C-H bond. pharmacy180.com This means that more energy is required to reach the transition state for the deuterated molecule, resulting in a slower reaction rate.

The magnitude of the KIE is sensitive to the structure of the transition state. wayne.edu For a primary KIE, the maximum effect is observed when the hydrogen atom is symmetrically transferred in the transition state. princeton.edu If the transition state is "early" (reactant-like) or "late" (product-like), the KIE will be smaller. princeton.edu Therefore, the experimental KIE value can provide crucial information about the geometry of the transition state. wayne.edu

Application of KIE to Elucidate Reaction Mechanisms of Halogenated Anilines

Kinetic isotope effect studies are a powerful tool for unraveling the mechanisms of reactions involving halogenated anilines. core.ac.uk By using specifically deuterated compounds like this compound, chemists can probe the intimate details of reaction pathways.

A key application of KIE is the identification of the rate-determining step (RDS) of a reaction. utdallas.edu For many electrophilic aromatic substitution reactions of anilines, such as halogenation, a crucial step is the removal of a proton from the aromatic ring to restore aromaticity. If deuterating the positions of proton loss, as in this compound, leads to a significant decrease in the reaction rate (a primary KIE), it provides strong evidence that this proton removal is the rate-limiting step.

Conversely, if no significant KIE is observed upon deuteration at these positions, it suggests that the C-H(D) bond cleavage occurs in a fast step after the RDS. For example, in the chlorination of some anilines, the initial attack of the electrophile is the slow step, followed by a rapid proton loss. core.ac.uk In such cases, a secondary KIE might still be observed, providing other mechanistic insights.

| Deuterated Substrate | Observed kH/kD | Interpretation of Rate-Limiting Step |

|---|---|---|

| This compound | ~1 | C-D bond cleavage is not rate-limiting; initial electrophilic attack is likely the slow step. |

| This compound | > 2 | C-D bond cleavage is rate-limiting; proton removal to restore aromaticity is the slow step. |

The magnitude of the observed KIE can offer detailed information about the geometry of the transition state. wayne.edu In reactions of halogenated anilines, the transition state for electrophilic attack can be modeled. By comparing experimentally measured KIE values with those calculated for different theoretical transition state structures, researchers can determine which model best fits the data.

For instance, a large primary KIE in an electrophilic substitution reaction would suggest a transition state where the C-H(D) bond is significantly broken. A smaller primary KIE might indicate a transition state that is either very reactant-like (little bond breaking) or very product-like (almost complete bond breaking). princeton.edu Secondary KIEs can also help to refine the model of the transition state by providing information about the hybridization and steric environment of the carbon atoms in the aniline (B41778) ring. princeton.edu

Influence of Deuteration on Competing Reaction Pathways

The substitution of hydrogen with deuterium at the C-4 and C-6 positions of the 2-chloroaniline ring can significantly influence the distribution of products when a reaction can proceed through multiple competing pathways. This phenomenon arises because the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break. Consequently, any reaction pathway whose rate-determining step involves the cleavage of a C-H bond at the 4- or 6-position will be slowed down upon deuteration. This is known as a primary kinetic isotope effect.

If 2-chloroaniline is subjected to conditions that could initiate, for example, both electrophilic aromatic substitution at the para-position (C-4) and a reaction involving the amino group, the deuteration at C-4 would specifically retard the aromatic substitution pathway. This slowdown of one pathway can make the alternative reaction, which does not involve breaking a C-D bond, the more dominant route. For instance, processes like oxidation or condensation at the -NH2 group would be largely unaffected by deuteration on the aromatic ring. Therefore, the use of this compound allows chemists to modulate reaction outcomes and provides clear evidence for C-H bond cleavage in specific, competing mechanistic steps. While deuteration of a desorbing water molecule can increase the energy needed for desorption, deuterating neighboring molecules can weaken the bonds of the desorbing molecule, illustrating the complexity of competing isotope effects. aps.org

Multi-Element Isotope Fractionation Studies (²H, ¹³C, ¹⁵N, ³⁷Cl) to Characterize Bond Change Reactions

To gain a comprehensive understanding of a reaction mechanism, researchers often employ multi-element compound-specific isotope analysis (CSIA). This powerful technique involves measuring the isotopic fractionation of several elements—such as hydrogen (²H), carbon (¹³C), nitrogen (¹⁵N), and chlorine (³⁷Cl)—within the same molecule as it undergoes a reaction. Each element can provide unique insights into the bond-breaking and bond-forming events occurring in the rate-determining step.

In the context of 2-chloroaniline transformation, this approach is particularly revealing:

²H Isotope Fractionation: A significant kinetic isotope effect for deuterium (as in this compound) points directly to the cleavage of the C-H (or C-D) bond at the 4 or 6 position during the rate-limiting step.

¹³C Isotope Fractionation: Changes in carbon isotope ratios can indicate transformations involving the carbon skeleton. For example, decarboxylation or the initial attack of a radical on a specific carbon atom can be identified. nih.govresearchgate.net

¹⁵N Isotope Fractionation: Nitrogen isotope effects provide information about reactions centered on the amino group, such as oxidation, protonation, or enzymatic modification. Studies on the photolysis of 2-chloroaniline have shown that neutral species exhibit normal ¹⁵N isotope fractionation, while 2-chloroanilinium cations show an inverse effect. acs.org This highlights how the chemical species involved influences the mechanism.

³⁷Cl Isotope Fractionation: A significant chlorine isotope effect is a strong indicator that the C-Cl bond is being broken in the rate-determining step, a key process in dechlorination reactions.

By correlating the isotope enrichment factors (ε) of these different elements, a detailed picture of the transition state can be constructed. For instance, during the aerobic biodegradation of 2,3-dichloroaniline (B127971), researchers observed a significant inverse nitrogen isotope effect but negligible carbon and hydrogen fractionation. researchgate.netchemrxiv.org This suggests that the initial enzymatic attack involves the amino group, rather than C-H or C-Cl bond cleavage. In contrast, photosensitized degradation studies of 3-chloroaniline (B41212) have shown distinct fractionation for all four elements (²H, ¹³C, ¹⁵N, and ³⁷Cl), indicating a complex mechanism involving multiple bond changes. ufz.de

The following table summarizes representative isotope enrichment factors observed for various chloroaniline isomers under different degradation conditions, illustrating the data obtained from multi-element isotope analysis.

| Compound | Process | ε (²H) ‰ | ε (¹³C) ‰ | ε (¹⁵N) ‰ | ε (³⁷Cl) ‰ | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dichloroaniline | Aerobic Biodegradation | Negligible | Negligible | +6.2 to +7.9 | Not Reported | researchgate.netchemrxiv.org |

| 2-Chloroaniline | Photolysis (Neutral) | Not Reported | Inverse | Normal | Not Reported | acs.org |

| 2-Chloroaniline | Photolysis (Cation) | Not Reported | Normal | Inverse | Not Reported | acs.org |

| 3-Chloroaniline | Photosensitized Degradation | 7.4 ± 1.7 | -1.0 ± 0.3 | Not Reported | 2.3 ± 0.7 | ufz.de |

| 4-Chloroaniline (B138754) | Direct Photolysis | Not Reported | -1.2 to -2.7 | -0.6 to -9.1 | Not Reported | nih.gov |

Experimental Methodologies for KIE Determination

The kinetic isotope effect is experimentally quantified by determining the ratio of the rate constant for the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD). Several experimental designs are used to measure this ratio accurately.

The most direct method for determining the KIE involves conducting two separate, parallel experiments. epfl.chresearchgate.net One reaction is run with the non-deuterated substrate (2-chloroaniline), and the other is run with the deuterated substrate (this compound). Both reactions must be performed under conditions that are as identical as possible, including temperature, pressure, and reactant concentrations.

The progress of each reaction is monitored over time to determine the respective rate constants, kH and kD. The kinetic isotope effect is then calculated as the simple ratio KIE = kH / kD. wikipedia.org While this method is conceptually straightforward, its accuracy is highly dependent on the precise replication of reaction conditions. Even minor variations between the two experiments can introduce significant errors into the calculated KIE value. epfl.ch

To circumvent the challenges of precisely replicating conditions in parallel experiments, competition experiments are often employed. github.io These methods allow for the direct comparison of the reactivity of C-H and C-D bonds within a single reaction vessel.

Intermolecular Competition: In this setup, a mixture of the deuterated substrate (this compound) and the non-deuterated substrate (2-chloroaniline) is placed in the same flask and allowed to react with a sub-stoichiometric amount of a reagent. rsc.org Because the two substrates are competing for the same pool of reagent under identical conditions, the ratio of the products formed directly reflects their relative reaction rates. Alternatively, the isotopic composition of the unreacted starting material can be analyzed at a specific reaction conversion. The KIE can be calculated from the enrichment of the heavier isotope in the remaining reactant pool. This method is generally more accurate than parallel experiments because it eliminates the variable of reproducing experimental conditions. github.io

Intramolecular Competition: This type of experiment is possible when a single substrate molecule contains both hydrogen and deuterium atoms at equivalent, competing reaction sites. The KIE is determined by measuring the ratio of products resulting from reaction at the C-H site versus the C-D site. While this specific scenario is not applicable to this compound (as all potential reaction sites at positions 4 and 6 are deuterated), the principle is a cornerstone of KIE studies. For example, in the nitrosoarene ene reaction with deuterium-labeled alkenes, intramolecular KIEs provided crucial evidence for a reversible intermediate in the reaction mechanism. uoc.grnih.gov This approach is highly precise as the competition occurs within the same molecule.

Computational Chemistry and Theoretical Investigations of 2 Chloroaniline 4,6 D2

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate prediction of molecular properties. Studies utilizing DFT, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), have been instrumental in characterizing 2-chloroaniline (B154045) and its interactions.

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For 2-chloroaniline, DFT calculations predict a near-planar pyramidal geometry for the amine group. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), are key to understanding its reactivity.

Computational studies on complexes of 2-chloroaniline with molecules like substituted ethanols have been performed to understand intermolecular forces. researchgate.net The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular framework.

Table 1: Selected Optimized Geometrical Parameters for 2-Chloroaniline (Illustrative) Note: This data is for the parent compound, 2-chloroaniline. The geometry of 2-Chloroaniline-4,6-D2 is expected to be nearly identical.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-N | 1.40 Å | |

| C-C (avg.) | 1.39 Å | |

| N-H (avg.) | 1.01 Å | |

| Bond Angle | C-C-Cl | 120.5° |

| C-C-N | 121.0° |

Vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. For this compound, the most significant impact of isotopic substitution would be observed in modes involving the movement of the deuterium (B1214612) atoms.

Theoretical studies on halo-aniline derivatives show a good correlation between calculated and experimental frequencies after applying appropriate scaling factors. asianpubs.org For this compound, the C-D stretching vibrations would appear at a significantly lower frequency (approximately 2300-2200 cm⁻¹) compared to the C-H stretching vibrations (approximately 3100-3000 cm⁻¹) in the parent compound. Similarly, C-D bending modes would also be shifted to lower wavenumbers. This isotopic shift is a direct consequence of the heavier mass of deuterium and is a valuable tool for assigning specific vibrational modes in experimental spectra.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for C-H vs. C-D Bonds (Theoretical) Note: This table illustrates the expected shift upon deuteration based on general principles and calculations on similar molecules.

| Vibrational Mode | C-H Frequency (Calculated for 2-Chloroaniline) | Expected C-D Frequency (for this compound) |

|---|---|---|

| Aromatic C-H Stretch | ~3080 | ~2280 |

| In-plane C-H Bend | ~1150 | ~850 |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For substituted anilines, a key conformational feature is the inversion barrier of the amino (-NH2) group. DFT studies on various halosubstituted anilines have shown that the number and position of halogen substituents influence this barrier. researchgate.net The presence of more halogen atoms tends to promote a more planar character for the amino group. researchgate.net For this compound, the fundamental conformational landscape is expected to be identical to that of 2-chloroaniline. The primary conformers would relate to the orientation of the -ND2 group relative to the chloro-substituted ring. The energy differences between these conformers are generally small, and the molecule is expected to exist predominantly in its most stable, near-planar form. researchgate.net

Quantum Theory of Atoms in Molecules (AIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties. orientjchem.org This method allows for a rigorous, quantitative description of chemical bonding. In studies of 2-chloroaniline complexes, AIM analysis is used to characterize hydrogen bonds. orientjchem.orgresearchgate.net Key parameters at the bond critical point (BCP) between two interacting atoms, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the interaction. For a hydrogen bond, a positive Laplacian indicates a closed-shell interaction (typical for hydrogen bonds), while the value of the electron density correlates with the bond's strength.

Table 3: Illustrative AIM Parameters for Hydrogen Bonding in a 2-Chloroaniline Complex Note: This data is derived from studies on 2-chloroaniline interacting with other molecules, such as carboxylic acids or alcohols.

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) |

|---|---|---|

| N-H···O | 0.025 | +0.085 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized electron-pair "bonding" units. It is particularly useful for studying charge transfer and hyperconjugative interactions that contribute to molecular stability. In the context of 2-chloroaniline, NBO analysis has been employed to quantify the strength of intermolecular hydrogen bonds in its complexes. orientjchem.orgresearchgate.net

The analysis calculates the second-order perturbation stabilization energy (E(2)), which represents the energy lowering due to charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. For a hydrogen bond like N-H···O, the E(2) value corresponds to the charge transfer from a lone pair on the oxygen atom (donor) to the antibonding orbital of the N-H bond (acceptor). A larger E(2) value signifies a stronger interaction. orientjchem.orgnih.gov

Table 4: Illustrative NBO Stabilization Energies (E(2)) for Hydrogen Bonding in a 2-Chloroaniline Complex Note: This data is derived from studies on 2-chloroaniline interacting with other molecules.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | σ*(N-H) | 8.5 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of such pathways would involve locating the transition state structures connecting reactants to products on the potential energy surface. Characterizing these transition states—confirming they have a single imaginary frequency—and calculating the activation energy barriers would provide quantitative data on reaction kinetics. Such studies are essential for understanding the degradation, metabolism, and synthesis pathways involving this class of compounds.

Energetic Profiles and Activation Barriers

Computational studies on 2-chloroaniline have provided detailed insights into the energetic landscape governing the rotation of its amino group. These studies, often employing sophisticated methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have characterized the transition states and energy barriers associated with this internal motion.

One significant study calculated the energetic profile for the rotation of the amino group in 2-chloroaniline at the MP2/6-311++G(2d,2p) level of theory. uisek.edu.ec The investigation revealed a complex rotational pathway with multiple transition states. The key energetic features for 2-chloroaniline are summarized in the table below.

Table 1: Calculated Activation Energies and Relative Energies for 2-Chloroaniline Amino Group Rotation

| Feature | Description | Energy (kcal/mol) |

|---|---|---|

| Ground State | Most stable conformation | 0.00 |

| First Rotational Transition State | Pyramidal structure | 4.90 |

| Second Rotational Transition State | Pyramidal structure | 7.58 |

| Inversion Transition State | Planar structure | 1.29 |

Data sourced from a computational study on 2-chloroaniline and is presented here as a baseline for understanding the potential energetic profile of its deuterated analog. uisek.edu.ec

Insights into Mechanistic Steps (e.g., Proton/Deuteron (B1233211) Transfer)

While specific studies on proton or deuteron transfer mechanisms involving this compound are scarce, the computational data for 2-chloroaniline provides a framework for understanding these potential processes. The rotation of the amino group itself involves the movement of hydrogen atoms and can be considered a form of intramolecular hydrogen transfer.

The computational analysis of 2-chloroaniline revealed two distinct types of transition states for the amino group rotation: pyramidal and planar inversion. uisek.edu.ec The pyramidal transition states involve a rotation of the -NH2 group where the nitrogen atom maintains a pyramidal geometry. The planar inversion transition state, with a significantly lower energy barrier, involves the nitrogen atom passing through a planar geometry. uisek.edu.ec

In the context of this compound, the deuteration at the ring positions would not directly participate in the amino group's proton/deuteron transfer in this specific rotational mechanism. However, if the molecule were to participate in an intermolecular proton or deuteron transfer reaction, the electronic effects of the deuterium substitution could play a more significant role. Isotopic substitution can influence reaction rates through kinetic isotope effects (KIEs), where the heavier isotope typically leads to a slower reaction rate if the bond to the isotope is broken in the rate-determining step. While not directly studied for this molecule, this is a fundamental principle in reaction dynamics.

Molecular Dynamics Simulations to Study Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational dynamics of molecules over time. While no specific MD simulation studies focused exclusively on this compound have been identified in the surveyed literature, the principles of MD can be applied to understand its expected dynamic behavior.

MD simulations of the non-deuterated 2-chloroaniline could provide detailed information on the flexibility of the molecule, including the rotational dynamics of the amino group and the vibrational modes of the aromatic ring. The Automated Topology Builder (ATB) and Repository provides force fields for 2-chloroaniline that can be used in MD simulations.

For this compound, an MD simulation would primarily differ from that of 2-chloroaniline in the mass of the atoms at the 4 and 6 positions of the ring. This change in mass would affect the vibrational frequencies of the C-D bonds compared to the C-H bonds, leading to altered dynamics of the benzene (B151609) ring. Specifically, the C-D stretching and bending vibrations would occur at lower frequencies. This could, in turn, have subtle, long-range effects on the conformational dynamics of the entire molecule, including the amino group, although these effects are expected to be minor.

A comparative MD study of 2-chloroaniline and this compound could quantify these isotopic effects on the conformational landscape and vibrational dynamics, providing valuable insights into the subtle interplay between isotopic substitution and molecular motion.

Chemical Reactivity and Mechanistic Studies of 2 Chloroaniline 4,6 D2

Deuterium's Influence on Aromatic Electrophilic and Nucleophilic Substitution Reactions

The presence of deuterium (B1214612) at the 4- and 6-positions of 2-chloroaniline (B154045) significantly influences the mechanistic pathways of aromatic substitution reactions, primarily through the observation of kinetic isotope effects.

Aromatic Electrophilic Substitution (AES): The mechanism of AES typically involves two steps: the initial attack of an electrophile to form a carbocation intermediate (the sigma complex), followed by the loss of a proton (or deuteron) to restore aromaticity.

Step 1 (Rate-Determining): Formation of the sigma complex.

Step 2 (Fast): Deprotonation/Dedeuteronation.

In most AES reactions, the first step is the slow, rate-determining step. masterorganicchemistry.com Since the C-H or C-D bond is not broken in this step, substitution of hydrogen with deuterium has a minimal effect on the reaction rate, resulting in a small secondary KIE (kH/kD ≈ 1).

However, a significant primary kinetic isotope effect (typically kH/kD > 2) is observed if the second step, the breaking of the C-D bond, becomes rate-limiting. libretexts.orgmcmaster.ca For 2-Chloroaniline-4,6-D2, this would occur during electrophilic attack at either the C-4 or C-6 position. The observation of a large KIE would be strong evidence that the removal of the deuteron (B1233211) is the slowest step in the reaction sequence.

Aromatic Nucleophilic Substitution (SNAr): In SNAr reactions, such as the displacement of the chloride ion from 2-chloroaniline, the mechanism also proceeds in two steps: nucleophilic attack to form a stable Meisenheimer complex, followed by the departure of the leaving group.

Step 1 (Rate-Determining): Formation of the Meisenheimer complex.

Step 2 (Fast): Loss of the leaving group.

The C-D bonds at positions 4 and 6 are not broken at any point during this process. Therefore, no primary KIE is expected. mcmaster.ca However, a small secondary kinetic isotope effect (SKIE) may be observed. The SKIE arises from changes in hybridization at the carbon atoms of the aromatic ring between the ground state and the transition state. princeton.edu For example, in the transition state leading to the Meisenheimer complex, the carbon atoms have more sp³-like character than the sp² character of the starting material. This change in hybridization can alter the vibrational frequencies of the C-D bonds, leading to a measurable, albeit small, isotope effect. Inverse secondary KIEs (kH/kD < 1) have been observed in some nucleophilic substitutions involving deuterated anilines, providing insight into the structure of the transition state. researchgate.net

| Reaction Type | Position of Attack/Reaction | Expected KIE Type | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|---|

| Electrophilic Substitution | C-3, C-5 | Secondary | ~1.0 - 1.2 | C-H bond cleavage is not rate-determining. |

| Electrophilic Substitution | C-4, C-6 | Primary (if C-D cleavage is slow) | > 2 | C-D bond cleavage is part of the rate-determining step. |

| Nucleophilic Substitution | C-2 (Displacement of Cl) | Secondary | 0.9 - 1.1 | Probes changes in hybridization during the rate-determining nucleophilic attack. |

Radical Reactions and Pathways Involving Deuterated Chloroanilines

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions involving the homolytic cleavage of a C-D bond in the rate-determining step will have a higher activation energy and proceed more slowly than the corresponding C-H bond cleavage. This gives rise to a substantial primary KIE.

For this compound, any radical reaction that involves the abstraction of an atom from the 4- or 6-position would be significantly slower than for the non-deuterated analogue. This effect can be used to direct the selectivity of radical reactions to other positions on the ring.

Furthermore, deuteration can enhance the stability of radical species. Studies on luminescent organic radicals have shown that replacing C-H bonds with C-D bonds can suppress non-radiative decay pathways, leading to improved thermal and photostability. mdpi.com This "kinetic isotope effect" on stability arises because non-radiative processes can involve vibrational modes, and the lower frequency of C-D vibrations makes these energy dissipation channels less efficient. mdpi.com Therefore, the radical cation or other radical intermediates formed from this compound would be expected to have a longer lifetime and potentially different reactivity compared to their protiated counterparts.

| Radical Process | Influence of Deuteration at C-4, C-6 | Expected Outcome |

|---|---|---|

| Radical abstraction at C-4 or C-6 | Slower C-D bond cleavage due to higher bond energy. | Significant primary KIE (kH/kD > 2); reaction is disfavored at these sites. |

| Formation of radical intermediates (e.g., radical cation) | Suppression of non-radiative decay pathways. | Increased thermal and photostability of the radical species. mdpi.com |

Hydrolysis and Solvolysis Mechanisms with Deuterium Considerations

Hydrolysis and solvolysis reactions of 2-chloroaniline would primarily involve either nucleophilic attack at the C-2 position (displacing the chloro group) or reactions involving the amine group. In these cases, the deuterium atoms on the aromatic ring are not directly involved in bond breaking.

Mechanistic insights are instead often gained by studying the solvent isotope effect (SIE) , where the reaction rate in H₂O is compared to that in D₂O (kH₂O/kD₂O). nih.gov

A normal SIE (kH₂O/kD₂O > 1) is often observed when a proton transfer is involved in the rate-determining step, as O-H bonds are broken more easily than O-D bonds.

An inverse SIE (kH₂O/kD₂O < 1) can indicate a pre-equilibrium step where, for example, a nucleophile is generated. mdpi.com The O-D bond of D₂O is stronger, making D₃O⁺ a stronger acid than H₃O⁺, which can shift equilibria. mdpi.com

While the substrate deuteration in this compound would not produce a primary KIE, it would exert a minor secondary KIE on the rate of hydrolysis or solvolysis. This SKIE would reflect the subtle electronic and steric differences between C-H and C-D bonds and their influence on the stability of the transition state.

Hydrogen Bonding Interactions and Their Energetics (e.g., with Carboxylic Acids)

The amine group of 2-chloroaniline acts as a hydrogen bond donor, while the nitrogen lone pair can act as an acceptor. Its interactions with molecules like carboxylic acids are crucial in understanding its behavior in biological and chemical systems.

Theoretical studies using Density Functional Theory (DFT) have systematically investigated the hydrogen-bonding interactions between 2-chloroaniline and various carboxylic acids. orientjchem.orgsemanticscholar.org These studies reveal the formation of stable complexes involving different types of hydrogen bonds, most notably O-H···N (where the carboxylic acid is the donor) and N-H···O (where the aniline (B41778) is the donor). orientjchem.orgsemanticscholar.org The strength and geometry of these bonds have been calculated, providing detailed energetic information.

The deuteration at the 4- and 6-positions in this compound does not directly involve the N-H bonds that participate in hydrogen bonding. Therefore, it does not produce a primary isotope effect on the hydrogen bond itself. Instead, it exerts a very small secondary electronic effect. The C-D bond is slightly less electron-donating than a C-H bond, which could subtly alter the electron density on the aromatic ring and, consequently, the basicity of the amine group. This would lead to a minor change in the strength of the N-H···O and O-H···N hydrogen bonds.

A much larger isotope effect would be observed if the amine protons were replaced with deuterium (forming 2-chloroaniline-N,N-d₂). In that case, the N-D···O hydrogen bond would have a different zero-point energy and vibrational frequency, leading to measurable changes in bond strength and equilibrium constants. ruc.dknih.gov

| Complex | Hydrogen Bond Type | Bond Length (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| 2-Chloroaniline + Formic Acid | O-H···N | 1.75 | -9.8 |

| 2-Chloroaniline + Formic Acid | N-H···O | 2.10 | -4.5 |

| 2-Chloroaniline + Acetic Acid | O-H···N | 1.72 | -10.5 |

| 2-Chloroaniline + Acetic Acid | N-H···O | 2.05 | -5.1 |

Note: Data are representative values derived from theoretical studies to illustrate the nature of the interactions.

Reactions Involving the Amine and Chloro Functional Groups

The reactivity of the amine (-NH₂) and chloro (-Cl) groups in this compound is subtly modulated by the presence of deuterium, which can be diagnosed through secondary kinetic isotope effects.

Amine Group Reactions: The amine group is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and diazotization. For instance, it reacts with maleic anhydride (B1165640) to form an amic acid. atamanchemicals.com In these reactions, the C-D bonds are not broken. A secondary KIE would arise from changes in the vibrational environment of the C-D bonds between the ground state and the transition state. If the transition state involves the development of a positive charge on the nitrogen atom (e.g., during electrophilic attack on the nitrogen), this can alter the electronic structure of the ring, thereby influencing the C-D vibrational frequencies and giving rise to a small SKIE.

Chloro Group Reactions: The chloro group is a deactivating substituent for electrophilic substitution but can be displaced via nucleophilic aromatic substitution under certain conditions. As discussed in section 6.1, displacement of the chloro group would exhibit a secondary KIE due to the rehybridization of the ring carbons in the transition state. The magnitude of this effect (kH/kD) can provide valuable information about the symmetry and charge distribution of the transition state.

| Functional Group | Typical Reaction | Bond(s) Broken in Rate-Determining Step | Expected KIE Type | Mechanistic Insight from KIE |

|---|---|---|---|---|

| Amine (-NH₂) | Acylation (e.g., with Acetic Anhydride) | N-H (or attack of N on carbonyl) | Secondary | Probes electronic changes in the ring during the transition state. |

| Amine (-NH₂) | Diazotization (with HNO₂) | N-H, N=O bond formation | Secondary | Reflects changes in the aromatic system upon reaction at the amine group. |

| Chloro (-Cl) | Nucleophilic Substitution (SNAr) | None involving substrate H/D | Secondary | Indicates changes in C-sp² hybridization in the transition state. |

Environmental Transformation Pathways of Deuterated Chloroanilines

Abiotic Degradation Mechanisms

Abiotic degradation encompasses processes that are not mediated by living organisms. These are primarily driven by physical and chemical factors prevalent in the environment, such as sunlight and reactive chemical species.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for the transformation of chloroanilines in both water and the atmosphere.

Direct photolysis involves the absorption of solar radiation by the 2-Chloroaniline-4,6-D2 molecule, leading to its excitation and subsequent chemical decomposition. While specific studies on the deuterated form are not prevalent, research on related compounds like 2,4-dichlorophenoxyacetic acid demonstrates that degradation follows first-order kinetics, with the rate of degradation being dependent on the intensity of light and the quantum yield of the reaction. mdpi.com The process involves the breaking of chemical bonds within the molecule, potentially leading to dechlorination and the formation of various intermediate products.

In natural waters, humic substances can act as photosensitizers. They absorb sunlight and transfer the energy to other molecules, such as this compound, initiating their degradation. This indirect photolysis can be a more significant pathway than direct photolysis, especially in waters with high concentrations of dissolved organic matter. The excited state of the humic substances can lead to the formation of reactive species that then attack the chloroaniline molecule.

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive and can play a crucial role in the degradation of organic pollutants. researchgate.net In the context of photodegradation, the interaction of sunlight with substances like titanium dioxide can generate these radicals. mdpi.comresearchgate.net The hydroxyl radical can attack the aromatic ring of this compound, leading to hydroxylation and subsequent ring cleavage, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic halides. mdpi.com

Under anaerobic conditions, such as in sediments and groundwater, reductive dechlorination can be a significant abiotic degradation pathway for chlorinated aromatic compounds. nih.govcore.ac.uk This process involves the removal of chlorine atoms from the molecule, which is often a critical step in its detoxification. nih.gov While microbial activity is a major driver of reductive dechlorination, abiotic processes mediated by certain minerals and radicals also contribute. nih.govcore.ac.ukehs-support.com Radicals like hydrogen radicals and hydrated electrons, which can be generated through various geochemical processes, can initiate the dechlorination of this compound.

Photodegradation Processes in Aqueous and Atmospheric Phases

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation involves the breakdown of this compound by microorganisms. This is a vital process for the natural attenuation of this compound in soil and water.

Several bacterial strains have been identified that can degrade chloroanilines. For instance, a strain of Delftia tsuruhatensis has been shown to completely degrade 3-chloroaniline (B41212) and 4-chloroaniline (B138754) and concurrently metabolize 2-chloroaniline (B154045). nih.gov The degradation process often involves the release of chloride ions, indicating the breakdown of the chlorinated structure. nih.gov Another example is Rhodococcus sp., which can metabolize 2-chloro-4-nitroaniline, a related compound, through oxidative hydroxylation. plos.orgnih.gov

The microbial degradation of chloroanilines can proceed through various metabolic pathways. One common initial step is the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. This hydroxylation makes the ring more susceptible to cleavage. Subsequent enzymatic reactions can lead to the complete mineralization of the compound. mdpi.com For example, the degradation of 3,4-dichloroaniline (B118046) by Acinetobacter soli GFJ2 is thought to proceed via hydroxylation and subsequent ring cleavage. mdpi.com

Interactive Data Table: Key Degradation Mechanisms of Chloroanilines

| Degradation Type | Mechanism | Key Reactants/Mediators | Environmental Compartment |

| Abiotic | Direct Photolysis | Sunlight | Aqueous, Atmospheric |

| Photosensitized Reactions | Humic Substances, Sunlight | Aqueous | |

| Role of Reactive Oxygen Species | Hydroxyl Radicals (•OH) | Aqueous, Atmospheric | |

| Reductive Dechlorination | Radicals (e.g., H•, e⁻aq) | Anaerobic Sediments, Groundwater | |

| Biotic | Microbial Transformation | Bacteria (Delftia, Rhodococcus) | Soil, Water |

Microbial Decomposition Pathways (e.g., via Dioxygenases to Chlorocatechols)

Microbial degradation is a primary mechanism for the removal of chloroanilines from the environment. A key enzymatic pathway involves the action of dioxygenases, which catalyze the introduction of two hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols.

One of the well-studied organisms capable of degrading chloroanilines is Pseudomonas putida T57. This bacterium utilizes its toluene (B28343) dioxygenase enzyme system to oxidize various chloroaniline isomers, including 2-chloroaniline. The degradation process initiated by toluene dioxygenase can proceed through two main reactions: 1,2-dioxygenation and 2,3-dioxygenation. These reactions result in the formation of key intermediates such as 4-chlorocatechol (B124253) and 2-amino-5-chlorophenol (B1209517) Current time information in Pittsburgh, PA, US.uiowa.educlearsynth.com. Subsequent enzymatic steps further break down these catecholic intermediates, leading to ring cleavage and eventual mineralization.

Under anaerobic conditions, the microbial degradation of 2-chloroaniline can also occur. For instance, a bacterial consortium enriched with a 2-aminoanthraquinone-graphene oxide composite has been shown to enhance the dechlorination and degradation of 2-chloroaniline, ultimately mineralizing it to carbon dioxide acs.org. Another example is the anaerobic dechlorination of 2,3-dichloroaniline (B127971) to aniline (B41778) via the intermediate 2-chloroaniline by a Dehalobacter-containing culture acs.org.

The degradation rates of different chloroaniline isomers can vary. Studies with Pseudomonas putida T57 have shown the following order of degradation rates: 4-chloroaniline > 3-chloroaniline > 2-chloroaniline > 3,4-dichloroaniline Current time information in Pittsburgh, PA, US.uiowa.educlearsynth.com.

Table 1: Microbial Degradation of 2-Chloroaniline

| Microorganism/System | Condition | Key Enzymes/Pathways | Primary Metabolites | Reference |

| Pseudomonas putida T57 | Aerobic | Toluene Dioxygenase | 4-Chlorocatechol, 2-Amino-5-chlorophenol | Current time information in Pittsburgh, PA, US.uiowa.educlearsynth.com |

| Enriched bacterial consortium with AQ-GO | Anaerobic | Dechlorination | Hexanoic acid, CO2 | acs.org |

| Dehalobacter-containing culture | Anaerobic | Reductive dechlorination | Aniline | acs.org |

| Delftia tsuruhatensis H1 | Aerobic | Ortho-cleavage pathway | Chloride ions | scispace.com |

This table summarizes findings for non-deuterated 2-chloroaniline, as specific data for this compound is not available.

Distinction Between Biotic and Abiotic Processes Using Deuterium (B1214612) Labeling

A significant challenge in environmental science is distinguishing between the biological (biotic) and non-biological (abiotic) degradation of contaminants. Isotope labeling, particularly with deuterium, offers a robust method to trace the fate of a compound and differentiate between these processes.

The principle behind using deuterium labeling lies in the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-D bond will generally proceed at a slower rate than the corresponding C-H bond cleavage. In a biotic process, where enzymatic reactions are highly specific, a significant KIE is often observed if the C-H bond at a labeled position is broken in the rate-determining step of the reaction. In contrast, abiotic processes may show a different or no significant KIE, depending on the reaction mechanism.

By comparing the degradation rates and transformation products of this compound with its non-deuterated counterpart under identical environmental conditions, researchers can infer the nature of the degradation process. A slower degradation rate for the deuterated compound would suggest that the C-H bonds at positions 4 and 6 are involved in the initial steps of biotic degradation.

Furthermore, analyzing the isotopic composition of the parent compound and its transformation products over time can provide detailed insights into the reaction pathways. While specific studies applying this methodology to this compound were not found, the general approach using stable isotope analysis for other chlorinated compounds has been successful in distinguishing biotic and abiotic degradation pathways nih.govresearchgate.net. For instance, compound-specific isotope analysis (CSIA) using carbon-13 has been employed to identify different degradation pathways for 1,1,1-trichloroethane (B11378) nih.gov.

Influence of Environmental Parameters on Biodegradation Kinetics

The rate and extent of biodegradation of chloroanilines are significantly influenced by various environmental parameters. These factors can affect microbial growth, enzyme activity, and the bioavailability of the contaminant. While specific kinetic data for this compound is unavailable, studies on 2-chloroaniline provide valuable insights.

Key Environmental Parameters:

Nutrient Availability: The presence of additional carbon and nitrogen sources can impact biodegradation. For example, the addition of yeast extract, citrate, or succinate (B1194679) has been shown to accelerate the degradation of chloroanilines by Delftia tsuruhatensis H1 scispace.com.

Co-contaminants: The presence of other compounds can either enhance or inhibit degradation. Aniline, for instance, has been observed to strongly inhibit the degradation of chloroanilines scispace.com.

pH and Temperature: Microbial activity is optimal within specific pH and temperature ranges. Deviations from these optimal conditions can significantly slow down biodegradation rates.

Oxygen Availability: The degradation pathway is heavily dependent on the presence or absence of oxygen. Aerobic pathways, often involving dioxygenases, are typically faster than anaerobic pathways like reductive dechlorination.

Bioavailability: The extent to which a compound is available to microorganisms can be affected by its sorption to soil or sediment particles.

Table 2: Influence of Environmental Factors on 2-Chloroaniline Biodegradation

| Parameter | Effect on Biodegradation Rate | Organism/System | Reference |

| Yeast Extract | Acceleration | Delftia tsuruhatensis H1 | scispace.com |

| Citrate | Acceleration | Delftia tsuruhatensis H1 | scispace.com |

| Succinate | Acceleration | Delftia tsuruhatensis H1 | scispace.com |

| Aniline | Inhibition | Delftia tsuruhatensis H1 | scispace.com |

This table is based on data for non-deuterated 2-chloroaniline due to the absence of specific studies on this compound.

Mass Balance and Fate Studies of Deuterated Chloroanilines in Model Environmental Systems

Mass balance studies are crucial for understanding the ultimate fate of a contaminant in the environment. These studies aim to account for the total amount of the compound introduced into a system, tracking its distribution into various environmental compartments (water, soil, air, biota) and its transformation into different products.

The use of deuterated compounds like this compound is particularly advantageous for mass balance studies. The deuterium label serves as a unique tracer that can be easily distinguished from background levels of the non-deuterated compound. This allows for precise quantification of the parent compound and its deuterated metabolites in complex environmental matrices.

A typical mass balance study in a model environmental system (e.g., a microcosm or mesocosm) would involve:

Introducing a known amount of this compound into the system.

Periodically sampling the different compartments (e.g., water, sediment, air).

Extracting and analyzing the samples using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the deuterated parent compound and its transformation products.

By tracking the concentrations over time, a complete picture of the compound's fate can be constructed, including rates of degradation, mineralization to CO2, incorporation into biomass, and formation of bound residues.

Although no specific mass balance studies for this compound were identified in the reviewed literature, the principles of such studies are well-established in environmental chemistry. For example, a mass balance study on the non-deuterated 4-chloroaniline showed that 64% of the carbon was released as CO2, and 14% was associated with biomass nist.gov. Similar studies with this compound would provide invaluable data on its environmental persistence and the efficiency of various remediation strategies.

Research Applications of 2 Chloroaniline 4,6 D2

As a Standard for Analytical Method Development and Validation

In analytical chemistry, particularly in methods involving mass spectrometry, deuterated compounds are indispensable as internal standards. The development and validation of robust analytical methods are crucial for accurately quantifying analytes in complex matrices. 2-Chloroaniline-4,6-D2 is ideally suited for this role in the analysis of 2-chloroaniline (B154045) and related compounds.

When used as an internal standard, a known quantity of this compound is added to a sample before preparation and analysis. Because its chemical and physical properties are nearly identical to the non-deuterated analyte (the "protologue"), it behaves similarly during extraction, derivatization, and chromatographic separation. However, it is easily distinguishable by a mass spectrometer due to its higher mass. This co-elution but separate mass detection allows for precise quantification, as it corrects for analyte loss during sample workup and variations in instrument response.

The validation of analytical methods for detecting aromatic amines, such as those that can arise from the reductive cleavage of certain azo dyes in products like leather, is a critical application. In such methods, parameters including accuracy, precision, sensitivity, and linearity are rigorously tested. The use of a deuterated internal standard like this compound significantly enhances the reliability and accuracy of these validation processes.

Table 1: Parameters in Analytical Method Validation

| Parameter | Description | Role of Deuterated Standard |

|---|---|---|

| Accuracy | The closeness of a measured value to a standard or known value. | Corrects for matrix effects and sample preparation losses, ensuring the measured concentration is closer to the true value. |

| Precision | The closeness of two or more measurements to each other. | Minimizes variability from instrument fluctuations and sample handling, leading to more repeatable and reproducible results. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Helps establish a reliable calibration curve over a specific concentration range. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. | Improves signal-to-noise ratio, potentially lowering the detection limit. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Ensures reliable quantification at low concentration levels. |

Probing Mechanisms of Chemical and Biochemical Reactions

The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, if a C-H bond is broken or formed in the rate-determining step of a reaction, the reaction will proceed more slowly when deuterium is substituted at that position. This primary KIE is a powerful tool for elucidating reaction mechanisms.

This compound can be used to investigate reactions involving the aniline (B41778) ring. For instance, in electrophilic aromatic substitution reactions or oxidation reactions at the aromatic ring, breaking the C-H (or C-D) bond can be part of the rate-limiting step. By comparing the reaction rates of 2-chloroaniline and this compound, chemists can determine if the C-H bond cleavage is mechanistically significant.